1-(1-Phenylcyclopropyl)ethan-1-ol
Description
1-(1-Phenylcyclopropyl)ethan-1-ol (CAS: 121887-37-4) is a cyclopropane-containing secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further bonded to an ethanol moiety. This compound is of interest in organic synthesis due to its strained cyclopropane ring, which can impart unique reactivity and stability properties. Safety guidelines for handling emphasize avoiding heat, sparks, and ignition sources (P210) and ensuring proper labeling (P103) .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(1-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
SZAGNANIPCREKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropylbenzene with ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-phenylcyclopropyl ketone using sodium borohydride or lithium aluminum hydride as reducing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
1-(1-Phenylcyclopropyl)ethan-1-ol undergoes several types of chemical reactions:
Major products formed from these reactions include 1-phenylcyclopropyl ketone and various substituted derivatives of the original alcohol.
Scientific Research Applications
1-(1-Phenylcyclopropyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(1-Phenylcyclopropyl)ethan-1-ol with five structurally related compounds, highlighting key differences in substituents and molecular properties:
Key Observations
Substituent Effects on Reactivity and Solubility: The dimethylamino group in 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (C₁₃H₁₇NO) likely enhances solubility in polar solvents compared to the parent compound .
Impact of Heterocycles: 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol incorporates a 1,2,4-oxadiazole ring, a heterocycle known for bioactivity (e.g., antimicrobial or antiviral properties), suggesting pharmaceutical applications .
Steric and Volatility Considerations :
- 2-(1-Methylcyclopropyl)ethan-1-ol (C₆H₁₀O) has a lower molecular weight and methyl substituent, which may increase volatility and reduce steric hindrance in reactions compared to phenyl-substituted analogs .
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